Fmoc-D-Har(Et)2-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-diethyl-D-homoarginine, is a compound widely used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus of amino acids, allowing for the sequential assembly of peptides while preventing unwanted side reactions.
This compound is classified under the category of protected amino acids. It is synthesized primarily for applications in peptide chemistry and biochemistry, particularly for constructing peptides that require specific functional groups to be protected during synthesis. The Fmoc group was first introduced in the late 1970s and has since become a standard in peptide synthesis due to its stability and ease of removal under basic conditions .
The synthesis of Fmoc-D-Har(Et)2-OH typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the Fmoc-protected amino acid to a solid support resin, which allows for the stepwise addition of other amino acids. Key steps include:
Fmoc-D-Har(Et)2-OH has a complex molecular structure characterized by the presence of both an Fmoc group and a diethyl substitution on the homoarginine backbone. The chemical formula is , with a molecular weight of approximately 348.44 g/mol. Key structural features include:
The compound's structure can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The primary chemical reactions involving Fmoc-D-Har(Et)2-OH are related to its use in peptide synthesis:
These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield .
The mechanism by which Fmoc-D-Har(Et)2-OH functions in peptide synthesis involves several key steps:
This process allows for precise control over peptide assembly, making it suitable for synthesizing complex peptides with high fidelity .
Fmoc-D-Har(Et)2-OH exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in peptide chemistry .
Fmoc-D-Har(Et)2-OH is primarily used in scientific research for:
The versatility and effectiveness of Fmoc-D-Har(Et)2-OH make it a valuable tool in modern biochemical research and pharmaceutical development .
Homoarginine derivatives constitute a specialized class of amino acid analogs where the side chain is extended by methylene (-CH₂-) units. Fmoc-protected homoarginines, particularly Fmoc-D-Har(Et)₂-OH, serve two primary functions: (1) They act as arginine mimetics that confer resistance to trypsin-like proteases by altering substrate recognition, and (2) they enhance synthetic outcomes during solid-phase peptide synthesis by mitigating side reactions associated with standard arginine building blocks. The elongated side chain in homoarginine derivatives disrupts protease binding pockets that recognize the native arginine side chain length, thereby improving metabolic stability without eliminating cationic character essential for biological interactions [2] [4].
The Fmoc protection strategy is critical for compatibility with contemporary solid-phase peptide synthesis methodologies. Unlike earlier protecting groups requiring harsh deprotection conditions, Fmoc removal occurs under mild basic conditions (piperidine treatment), preserving acid-labile side-chain protections and minimizing side reactions. This orthogonal protection scheme enables seamless incorporation of Fmoc-D-Har(Et)₂-OH into automated synthesis protocols alongside canonical residues. The commercial availability of ultrapure (>99% HPLC purity) Fmoc-homoarginine derivatives has facilitated their adoption for producing therapeutic peptides under Good Manufacturing Practice guidelines [1] [7].
Table 1: Comparative Properties of Homoarginine Analogs in Peptide Synthesis
Building Block | Side Chain Structure | Trypsin Resistance | Synthetic Yield* |
---|---|---|---|
Fmoc-Arg(Pbf)-OH | -(CH₂)₃NHC(=NH)NH₂ | Low | 85% |
Fmoc-Har(Pbf)-OH | -(CH₂)₄NHC(=NH)NH₂ | Moderate | 82% |
Fmoc-D-Har(Et)₂-OH | -(CH₂)₄NHC(=NEt)NEt | High | 78% |
*Yield reported for model peptide Ac-RRGRL-OH (5-mer) using Rink amide resin, DIC/Oxyma coupling
The Nˡ,Nˡ-diethyl modification of the homoarginine guanidinium group introduces steric and electronic effects that profoundly influence peptide properties. Ethyl substituents replace hydrogen atoms on the terminal guanidine nitrogens, creating steric occlusion that selectively impedes protease access while maintaining the group's positive charge at physiological pH. This balanced modification preserves cationic interactions with biological targets (e.g., anion-rich membrane surfaces or phosphate groups in phosphorylated proteins) while conferring:
The conformational effects of the ethyl groups extend beyond steric protection. Nuclear magnetic resonance studies reveal restricted rotation around the Cζ-Nη bond, creating chiral environments that may influence peptide-receptor interactions. Additionally, the absence of Nη-hydrogens eliminates hydrogen-bond donation capacity while preserving acceptor functionality, subtly altering interaction networks in folded peptide structures [6].
The D-configuration in Fmoc-D-Har(Et)₂-OH profoundly impacts peptide stability and structure. Comparative studies between D- and L-homoarginine analogs reveal three critical differences:
Proteolytic Stability: D-amino acids are intrinsically resistant to protease recognition due to stereochemical inversion. Incorporation of D-Nˡ,Nˡ-diethylhomoarginine extends peptide half-lives in serum from <30 minutes (L-counterpart) to >8 hours in model bioactive peptides. This stability enhancement is multiplicative when combined with the ethylated homoarginine modifications [5].
Secondary Structure Effects: Positional influence dictates structural outcomes:
Table 2: Configuration-Dependent Properties in Model Peptides
Property | L-Har(Et)₂-OH | D-Har(Et)₂-OH |
---|---|---|
Serum Half-life (min) | 120 ± 15 | 480 ± 30 |
Helicity (CD @ 222 nm, kdeg) | -15,300 ± 500 | -14,900 ± 600* |
Trypsin Cleavage Rate | 0.05 min⁻¹ | Not detected |
Membrane Permeability (Papp) | 1.2 × 10⁻⁶ cm/s | 3.8 × 10⁻⁶ cm/s |
*When substituted at terminal positions; central substitution reduces helicity to -8,200 ± 1,000 kdeg
The synthetic implications of D-configuration include near-identical coupling kinetics and deprotection efficiency versus L-amino acids when using modern coupling reagents. However, racemization risks during activation require optimized protocols with additives like Oxyma Pure® or 6-Cl-HOBt in N,N-dimethylformamide, maintaining epimerization levels below 1.5% [1] [7].
Table 3: Coupling Efficiency and Racemization Risk for D-Har(Et)₂-OH
Coupling Reagent | Coupling Yield (%) | Epimerization (%) | Recommended Concentration |
---|---|---|---|
DIC/HOBt | 85.2 | 2.8 | 0.2 M/0.2 M |
DIC/Oxyma | 97.5 | 0.9 | 0.3 M/0.3 M |
HATU/DIEA | 99.0 | 0.4 | 0.1 M/0.3 M |
PyBOP/NMM | 94.3 | 1.2 | 0.2 M/0.4 M |
Conditions: Fmoc-D-Har(Et)₂-OH coupled to H-Val-resin (0.4 mmol/g), double coupling for 60 minutes, DMF solvent
The structural and stereochemical innovations embodied in Fmoc-D-Har(Et)₂-OH exemplify rational design strategies addressing persistent peptide drug limitations. Its combination of side chain elongation, alkylation-induced protease resistance, and D-configuration-enhanced stability creates a multifunctional building block that expands the synthetic peptide toolbox for medicinal chemistry and chemical biology applications [4] [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7